6-Chloro-3-hydroxypyrazine-2-carboxamide
Overview
Description
6-Chloro-3-hydroxypyrazine-2-carboxamide is a chemical compound with the molecular formula C5H4ClN3O2 and a molecular weight of 173.56 g/mol It is a derivative of pyrazine, a heterocyclic aromatic organic compound
Mechanism of Action
Target of Action
The primary target of 6-Chloro-3-hydroxypyrazine-2-carboxamide is the viral RNA-dependent RNA polymerase . This enzyme is essential for viral replication, making it a crucial target for antiviral drugs .
Mode of Action
This compound functions by inhibiting the viral RNA-dependent RNA polymerase . The viral RNA polymerase mistakenly recognizes the structure of this compound as a purine nucleotide (adenosine and guanosine), leading to the inhibition of the enzyme .
Biochemical Pathways
The inhibition of the viral RNA-dependent RNA polymerase by this compound disrupts the replication of the virus . This disruption affects the viral replication pathway, leading to a decrease in the number of viruses produced.
Pharmacokinetics
This compound has a pharmacokinetic profile characterized by high oral bioavailability and low clearance . This means that a significant proportion of the drug is absorbed into the bloodstream when taken orally, and it is eliminated from the body at a relatively slow rate. These properties contribute to the drug’s effectiveness and duration of action.
Result of Action
The result of the action of this compound is the inhibition of viral replication . By inhibiting the viral RNA-dependent RNA polymerase, the drug prevents the virus from replicating its RNA and thus, from producing more viruses. This leads to a decrease in the viral load in the body.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the drug should be stored in an inert atmosphere at a temperature between 2-8°C These conditions help maintain the stability and efficacy of the drug
Biochemical Analysis
Biochemical Properties
6-Chloro-3-hydroxypyrazine-2-carboxamide plays a significant role in biochemical reactions, particularly as an antiviral agent. It interacts with various enzymes, proteins, and other biomolecules. One of its primary interactions is with RNA polymerase, where it acts as an inhibitor . This inhibition prevents the replication of RNA viruses, making it a potent antiviral agent . The compound’s interaction with RNA polymerase involves binding to the enzyme’s active site, thereby blocking the transcription process .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by inhibiting the replication of RNA viruses within the cells . This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s antiviral activity leads to the suppression of viral gene expression, thereby preventing the virus from hijacking the host cell’s machinery . Additionally, it can induce changes in cellular metabolism by altering the energy balance within infected cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly RNA polymerase . By binding to the active site of RNA polymerase, the compound inhibits the enzyme’s activity, preventing the transcription of viral RNA . This inhibition disrupts the viral replication cycle, thereby exerting its antiviral effects . Additionally, the compound may also influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific storage conditions, such as -20°C for up to three years in powder form and -80°C for one year in solvent . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated sustained antiviral activity, although the exact duration of its effects may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits potent antiviral activity without significant adverse effects . At higher doses, toxic or adverse effects may be observed, including potential hepatotoxicity and nephrotoxicity . The threshold effects observed in these studies indicate that careful dosage optimization is necessary to maximize the compound’s therapeutic benefits while minimizing its toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its antiviral activity . The compound interacts with enzymes such as RNA polymerase, which plays a crucial role in the replication of RNA viruses . Additionally, it may affect metabolic flux and metabolite levels within infected cells by altering the activity of key metabolic enzymes . These interactions contribute to the compound’s overall antiviral efficacy and its impact on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its antiviral activity . The compound is transported across cell membranes via specific transporters and binding proteins . Once inside the cells, it localizes to specific compartments, such as the cytoplasm and nucleus, where it exerts its antiviral effects . The compound’s distribution within tissues is influenced by factors such as its solubility, stability, and interactions with cellular components .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . The compound is directed to specific compartments or organelles within the cells, such as the cytoplasm and nucleus . This localization is mediated by targeting signals and post-translational modifications that guide the compound to its site of action . The compound’s activity is influenced by its subcellular localization, as it needs to be in proximity to its target biomolecules, such as RNA polymerase, to exert its antiviral effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-hydroxypyrazine-2-carboxamide typically involves the chlorination of 3-hydroxypyrazine-2-carboxamide. One common method starts with 2-aminopyrazine, which undergoes regioselective chlorination, followed by bromination, palladium-catalyzed cyanation, and Sandmeyer diazotization/chlorination to yield the intermediate 3,6-dichloropyrazine-2-carbonitrile . This intermediate is then subjected to nucleophilic substitution reactions to introduce the hydroxyl and carboxamide groups, resulting in the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing the use of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-hydroxypyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield pyrazine-2,3-dicarboxylic acid, while substitution of the chlorine atom can produce various substituted pyrazine derivatives .
Scientific Research Applications
6-Chloro-3-hydroxypyrazine-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of antiviral drugs, such as favipiravir, which inhibits RNA-dependent RNA polymerase.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the development of agrochemicals and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-3-hydroxypyrazine-2-carboxamide: Similar to 6-Chloro-3-hydroxypyrazine-2-carboxamide but with a fluorine atom instead of chlorine.
3,6-Dichloropyrazine-2-carbonitrile: An intermediate in the synthesis of this compound.
3-Hydroxypyrazine-2-carboxamide: The parent compound without the chlorine substituent.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom enhances its reactivity in nucleophilic substitution reactions, making it a valuable intermediate in the synthesis of various bioactive compounds .
Properties
IUPAC Name |
5-chloro-2-oxo-1H-pyrazine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O2/c6-2-1-8-5(11)3(9-2)4(7)10/h1H,(H2,7,10)(H,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XERRFWUVFFKJNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=O)N1)C(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40627518 | |
Record name | 6-Chloro-3-oxo-3,4-dihydropyrazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40627518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
259793-90-3 | |
Record name | 6-Chloro-3-oxo-3,4-dihydropyrazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40627518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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